molecular formula C13H8Cl2 B131596 2,7-Dichlorofluorene CAS No. 7012-16-0

2,7-Dichlorofluorene

Cat. No. B131596
CAS RN: 7012-16-0
M. Wt: 235.1 g/mol
InChI Key: SDPURBHAHVFTGX-UHFFFAOYSA-N
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Description

2,7-Dichlorofluorene is a chlorinated derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It is a compound of interest due to its potential applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other photoluminescent materials. The presence of chlorine atoms in the fluorene molecule can significantly alter its electronic properties, making it a valuable compound for various chemical reactions and material science applications.

Synthesis Analysis

The synthesis of 2,7-dichlorofluorene derivatives and related compounds has been explored through various methods. For instance, the Heck coupling reaction has been employed to synthesize 2,7-fluorenevinylene-based trimers, which are soluble in common organic solvents and exhibit photoluminescent properties . Another approach involves the nickel(0)-mediated copolymerization of 2,7-dibromo-9,9-dihexylfluorene with other compounds to create amorphous poly-2,7-fluorene networks suitable for LED applications . Additionally, the Michael reactions of chloro-substituted-9,9'-bifluorenylidenes with fluorenes have been investigated, providing insights into the reactivity of chlorinated fluorene derivatives .

Molecular Structure Analysis

The molecular structure of 2,7-dichlorofluorene derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of certain diimidazole derivatives of fluorene has been determined using single X-ray crystallography . The introduction of chloro groups and other substituents can lead to changes in the optical properties of the fluorene molecule, as evidenced by the synthesis and characterization of various derivatives .

Chemical Reactions Analysis

2,7-Dichlorofluorene and its derivatives participate in a range of chemical reactions that are significant for material science. The Michael reactions with fluorenes result in the formation of products with different addition patterns, influenced by the inductive and steric effects of the halogen substituents . The synthesis of conjugated fluorene derivatives through heterocoupling reactions also demonstrates the reactivity of chlorinated fluorene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dichlorofluorene derivatives are crucial for their application in electronic devices. These compounds exhibit high glass transition temperatures and good photoluminescence properties . The UV-vis spectra of synthesized trimers show absorption maxima with optical band gaps suitable for electroluminescence . The introduction of dendritic side groups in the synthesis of complex dendritic, rigid rod poly-2,7-fluorene homopolymers and copolymers affects the conjugation along the polymer backbone and influences the photoluminescence properties . Additionally, the fluorescence quenching in new 2',7'-dichlorofluorescein derivatives has been studied, revealing the effects of binding and conformation on the fluorescent intensities .

Scientific Research Applications

  • Chemical Reactions and Synthesis : 2,7-Dichlorofluorene has been used in the Michael reactions with fluorenes. This process involves intermediary formation of 2,7-dichloro-9,9′-bifluorenylidene, highlighting its role in complex chemical syntheses (Minabe & Suzuki, 1975).

  • Synthesis of Pharmaceuticals : This compound is utilized in synthesizing the anti-malarial drug lumefantrine. A novel synthetic technology was developed using 2,7-dichlorofluorene as a precursor, which simplified the production process and improved yield (Yan, 2012).

  • Study of Reactive Oxygen Species : In cellular biology, 2,7-dichlorofluorescin, derived from 2,7-dichlorofluorene, is used to measure reactive oxygen species (ROS) in cells. This application is significant in understanding cellular oxidative stress (Jakubowski & Bartosz, 2000).

  • Thermophysical Properties : The study of the volatility of halogenated fluorenes, including 2,7-dichlorofluorene, provides insight into their thermophysical properties, which is crucial for various industrial applications (Oliveira et al., 2016).

  • Photoluminescence and Electrical Properties : Poly(2,7-fluorene) derivatives, involving 2,7-dichlorofluorene, have been studied for their photoluminescence and electrical properties. This research is relevant for the development of light-emitting devices and other electronic applications (Ranger, Rondeau, & Leclerc, 1997).

  • Oxidation Kinetics : The oxidation kinetics of 2,7-dichlorofluorene by permanganate ion in different acidic media have been studied, contributing to our understanding of its chemical behavior and potential applications in various oxidation processes (Jassas, Fawzy, Obied, Abourehab, & Ahmed, 2017).

  • Antimicrobial and Anticancer Applications : Novel 2,7-dichlorofluorene derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity against cancer cell lines. This highlights its potential use in developing new pharmaceutical agents (Hussein et al., 2019).

Safety And Hazards

2,7-Dichlorofluorene can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

2,7-Dichlorofluorene has been used as a backbone moiety for the synthesis of various bioactive agents . Some of the synthesized compounds showed significant activity against A-549 and MCF-7 cell lines when compared to 5-fluorouracil (5-FU), which was used as a reference drug . Therefore, future research could focus on exploring the potential of 2,7-Dichlorofluorene in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

2,7-dichloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPURBHAHVFTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291088
Record name 2,7-Dichlorofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichlorofluorene

CAS RN

7012-16-0
Record name 2,7-Dichlorofluorene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dichlorofluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dichloro-9H-fluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
EM Hussein, RI Alsantali, SM Abd El-Galil, RJ Obaid… - Heliyon, 2019 - cell.com
In this study, a new series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized, characterized and evaluated for their antimicrobial activity and screened …
Number of citations: 21 www.cell.com
RI Alsantali, EM Hussein, RJ Obaid, M Morad… - Arabian Journal of …, 2020 - Elsevier
In this study, a new series of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives was synthesized, and the new heterocycles were completely characterized, evaluated for …
Number of citations: 7 www.sciencedirect.com
J Fu, EM Suuberg - Environmental Toxicology and Chemistry, 2012 - Wiley Online Library
Abstract Knowledge of vapor pressure of organic pollutants is essential in predicting their fate and transport in the environment. In the present study, the vapor pressures of 12 …
Number of citations: 26 setac.onlinelibrary.wiley.com
JASA Oliveira, TSM Oliveira, A Gaspar, F Borges… - Chemosphere, 2016 - Elsevier
This work reports the experimental determination of relevant thermophysical properties of five halogenated fluorenes. The vapor pressures of the compounds studied were measured at …
Number of citations: 8 www.sciencedirect.com
M Minabe, K Suzuki - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
The Michael reactions of 2-chloro- and 2,7-dichloro-9,9′-bifluorenylidenes with fluorenes were investigated. Structures of these products were confirmed by syntheses through the well-…
Number of citations: 10 www.journal.csj.jp
LA Carpino - The Journal of Organic Chemistry, 1980 - ACS Publications
(1) For a polymeric deblocking system for Fmoc derivatives see LA Carpino, JR Williams, andA. Lopusinski, J. Chem. Soc., Chem. Commun., 450 (1978). Further work has shown that …
Number of citations: 71 pubs.acs.org
A Fawzy, RS Jassas, SA Ahmed, HM Ali… - Journal of Materials …, 2017 - researchgate.net
Kinetics of chromium (VI) oxidation of fluorene (Fl) and its halogenated derivatives, namely, 2, 7-dichlorofluorene (Fl-Cl), 2, 7-dibromofluorene (Fl-Br) and 2, 7-diiodofluorene (Fl-I), in …
Number of citations: 2 www.researchgate.net
X Li, M Ma, B Zhao, N Li, L Fang… - … Science & Technology, 2022 - ACS Publications
Frequent chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) occurrence in environmental samples and emerging detection in human serum have warned of their underestimated …
Number of citations: 6 pubs.acs.org
A Fawzy, RJ Jassas, SA Ahmed, RJ Obaid… - 2016 - researchgate.net
The kinetics of oxidation of fluorene (Fl) and its halogenated derivatives, namely, 2, 7-dichlorofluorene (Fl-Cl), 2, 7-dibromofluorene (Fl-Br) and 2, 7-diiodofluorene (Fl-I), by …
Number of citations: 2 www.researchgate.net
AE Kretov, VV Litvinov… - Journal of General …, 1963 - Consultants Bureau
Number of citations: 0

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